molecular formula C13H11NO2 B1333209 2'-Aminobiphenyl-4-carboxylic acid CAS No. 5730-77-8

2'-Aminobiphenyl-4-carboxylic acid

Cat. No.: B1333209
CAS No.: 5730-77-8
M. Wt: 213.23 g/mol
InChI Key: WHEDDMZOIILSJP-UHFFFAOYSA-N
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Description

2'-Aminobiphenyl-4-carboxylic acid is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Synthesis

  • Ionization Constants and Electron Displacement : A study examined the effects of 2′-substituents on the ionization constants of biphenyl-4-carboxylic acid and 4-aminobiphenyl. It was found that a 2′-substituent weakens biphenyl-4-carboxylic acid due to an acid-weakening effect originating from the displacement of electrons towards the 4-carboxyl group through steric pressure of the 2′-substituent on the π-electrons of the aromatic ring carrying the carboxyl group (Byron, Gray, & Wilson, 1966).

  • Synthesis of Substituted Compounds : Another research focused on the synthesis of a range of substituted biphenyl-4-carboxylic acids and 4-aminobiphenyls. This included preparations for the parent biphenyl-4-carboxylic acid, and for 4-biphenylylacetic acid and three substituted 4-biphenylylacetic acids (Byron, Gray, & Wilson, 1966).

Molecular Structure and Analysis

  • Crystal Structure Analysis : The crystal structure of 2'-iodobiphenyl-4-carboxylic acid, closely related to 2'-aminobiphenyl-4-carboxylic acid, was determined using X-ray diffraction data. This provided insights into the angles between the phenyl rings and the carboxyl group, which are crucial for understanding the molecular structure and behavior (Sutherland, 1970).

Applications in Material Science

  • Conducting Polymer Development : A study on the electrooxidation of 4-aminobiphenyl, which is structurally similar to this compound, led to the formation of a conducting polymer with potential applications in electronics. This polymer showed electrochromic properties and was characterized by cyclic voltammetry and spectroelectrochemistry (Guay, Leclerc, & Dao, 1988).

Sensor Development

  • Optical Chloride Sensor : A derivative of 2′-aminobiphenyl-4-carboxylic acid was synthesized and used as an optical chloride sensor. The sensor changed its emission color in the presence of chloride ions, indicating its potential use in chemical sensing applications (Das, Mohar, & Bag, 2021).

Biochemical Analysis

Biochemical Properties

It is known that carboxylic acids, such as 2’-Aminobiphenyl-4-carboxylic acid, are not reactive enough to undergo nucleophilic addition directly, but their reactivity is greatly enhanced in the presence of a strong acid such as HCl or H2SO4 .

Cellular Effects

It is known that 4-Aminobiphenyl, a related compound, is a major etiological agent of human bladder cancer, and its metabolites are able to form DNA adducts that may induce mutation and initiate bladder carcinogenesis .

Molecular Mechanism

It is known that the iridium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls proceeds smoothly in the presence of a copper cocatalyst under air as a terminal oxidant to yield N-H carbazoles .

Temporal Effects in Laboratory Settings

It is known that Zirconium-Based MOFs (UiO-67-Mix) with different ratio of 4,4′-biphenyldicarboxylic acid/2-amino-biphenyl-4,4′-dicarboxylic acid rigid ligand linkers incorporated into their structure and Pd metal centres anchored onto the MOF as pendant, shows great efficiency as catalyst in Suzuki and Heck cross-coupling reactions with a very low Pd loading .

Dosage Effects in Animal Models

It is known that Cyanide Toxicokinetics, a related compound, has been studied in multiple animal models .

Metabolic Pathways

It is known that 2-Oxocarboxylic acids, also called 2-oxo acids and alpha-keto acids, are the most elementary set of metabolites that includes pyruvate (2-oxopropanoate), 2-oxobutanoate, oxaloacetate (2-oxosuccinate) and 2-oxoglutarate .

Transport and Distribution

It is known that small-molecule-based anion transporters can significantly increase the permeability of carboxylic acid containing drugs across lipid bilayers of model vesicles .

Properties

IUPAC Name

4-(2-aminophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c14-12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15)16/h1-8H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEDDMZOIILSJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378214
Record name 2'-aminobiphenyl-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5730-77-8
Record name 2′-Amino[1,1′-biphenyl]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5730-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-aminobiphenyl-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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